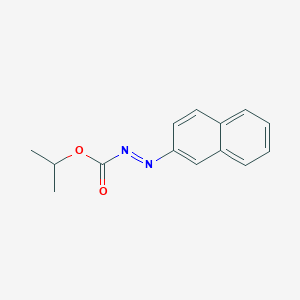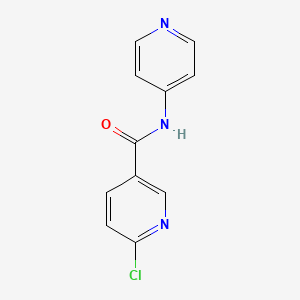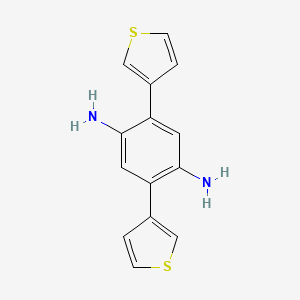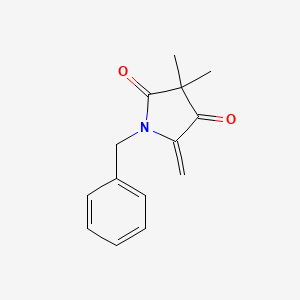![molecular formula C13H17NO4 B11756763 methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group, an amino group, and a phenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 2-methyl-3-phenylpropanoate and methoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(methoxycarbonyl)amino]benzoate: This compound shares structural similarities but differs in the position of the methoxycarbonyl and amino groups.
Tertiary butyl esters: These compounds have similar ester functional groups but differ in their overall structure and reactivity.
Uniqueness
Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate is unique due to its specific stereochemistry and combination of functional groups
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl (2R,3R)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11-/m1/s1 |
InChI Key |
BYQBEGZQQCTMFD-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)


![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)


![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)


![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)
![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)
